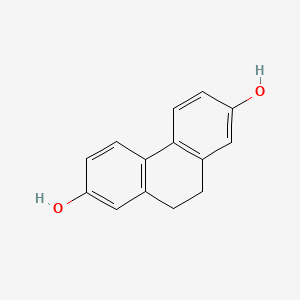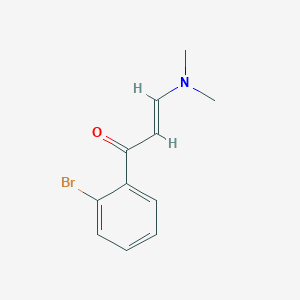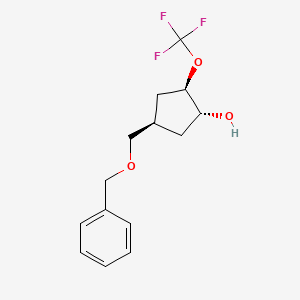
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol is a synthetic organic compound characterized by its cyclopentane ring substituted with a benzyloxy methyl group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various organic reactions.
Introduction of the benzyloxy methyl group: This step may involve the use of benzyl alcohol and a suitable methylating agent under basic conditions.
Addition of the trifluoromethoxy group: This could be achieved using trifluoromethoxy reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to simplify the structure or to remove specific functional groups.
Substitution: The benzyloxy methyl and trifluoromethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a simpler alcohol or hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can be compared with other cyclopentane derivatives:
Similar Compounds: Cyclopentane derivatives with different substituents such as hydroxyl, methoxy, or halogen groups.
Uniqueness: The presence of both benzyloxy methyl and trifluoromethoxy groups makes this compound unique, potentially imparting distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H17F3O3 |
|---|---|
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
(1R,2R,4R)-4-(phenylmethoxymethyl)-2-(trifluoromethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C14H17F3O3/c15-14(16,17)20-13-7-11(6-12(13)18)9-19-8-10-4-2-1-3-5-10/h1-5,11-13,18H,6-9H2/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
YTZFZOBVXNILDZ-JHJVBQTASA-N |
Isomerische SMILES |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(CC(C1O)OC(F)(F)F)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365741.png)
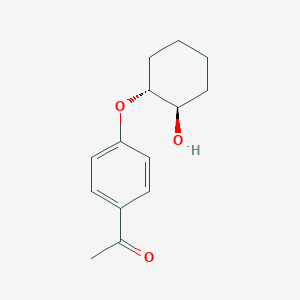
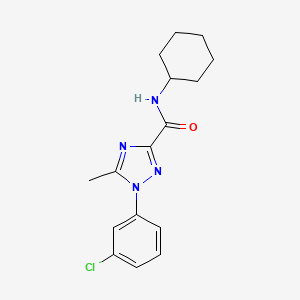
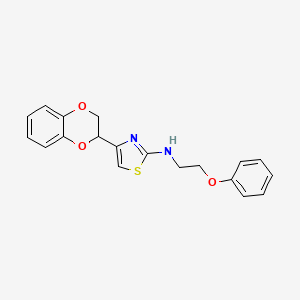
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
